Product packaging for Bicyclo[2.1.1]hexane-2-sulfonyl chloride(Cat. No.:CAS No. 2416237-24-4)

Bicyclo[2.1.1]hexane-2-sulfonyl chloride

Cat. No.: B3006420
CAS No.: 2416237-24-4
M. Wt: 180.65
InChI Key: NSVRJCUKHBAVQD-UHFFFAOYSA-N
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Description

Bicyclo[2.1.1]hexane-2-sulfonyl chloride (CAS 2416237-24-4) is a chemical building block of high interest in modern medicinal chemistry for the exploration of novel, three-dimensional chemical space. It is characterized by its bridged, saturated bicyclic framework, which serves as a valuable compact module . This compound is particularly significant as a synthetic intermediate for constructing bicyclo[2.1.1]hexane derivatives, which are increasingly recognized as important bio-isosteres for planar aromatic rings like ortho- and meta-substituted benzenes . Incorporating these saturated, sp3-rich scaffolds can improve the physiochemical properties and success rates of potential drug candidates . The sulfonyl chloride group is a key functional handle, enabling versatile derivatization into sulfonamides and other sulfonyl-containing compounds through nucleophilic substitution reactions. Recent literature highlights efficient synthetic strategies, including photochemical [2+2] cycloadditions, to access these underexplored bicyclic systems, opening the gate to further functionalization . This product is intended for research purposes as a key intermediate in organic synthesis and drug discovery programs. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9ClO2S B3006420 Bicyclo[2.1.1]hexane-2-sulfonyl chloride CAS No. 2416237-24-4

Properties

IUPAC Name

bicyclo[2.1.1]hexane-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2S/c7-10(8,9)6-3-4-1-5(6)2-4/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVRJCUKHBAVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1C(C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Synthesis of Bicyclo 2.1.1 Hexane 2 Sulfonyl Chloride and Its Derivatives

Strategic Approaches to the Bicyclo[2.1.1]hexane Core Scaffold

The construction of the bicyclo[2.1.1]hexane skeleton is a key challenge, and several synthetic strategies have been developed to this end. These methods primarily rely on cycloaddition reactions and rearrangements that can efficiently generate the strained bicyclic system.

Photochemical Cycloaddition Strategies

Photochemical reactions are a powerful tool for the formation of strained ring systems, and they have been successfully applied to the synthesis of bicyclo[2.1.1]hexanes.

One of the most common and effective methods for synthesizing the bicyclo[2.1.1]hexane core is the intramolecular crossed [2+2] photocycloaddition of 1,5-dienes. chemrxiv.orgrsc.orgrsc.org This reaction typically proceeds via the excitation of a chromophore within the diene, leading to the formation of a diradical intermediate that cyclizes to the bridged bicyclic system.

Recent advancements have focused on visible-light-driven approaches, which offer milder reaction conditions compared to traditional UV irradiation. For instance, the use of photocatalysts such as iridium complexes can facilitate the [2+2] cycloaddition of styrene (B11656) derivatives. nih.gov The reaction of 2,5-disubstituted hexa-1,5-dienes, where one substituent is an aryl group, can be promoted by an iridium photocatalyst under blue LED irradiation to afford 1,4-disubstituted bicyclo[2.1.1]hexanes in good to excellent yields. researchgate.net This method tolerates a wide range of substituents, including various alkyl and aromatic groups. researchgate.net

A modular and scalable approach to 1,2-disubstituted bicyclo[2.1.1]hexanes has been developed using a photochemical [2+2] cycloaddition as the key step. chemrxiv.orgchemistryviews.org This strategy allows for the synthesis of bicyclo[2.1.1]hexan-2-one derivatives, which are versatile intermediates for further functionalization. The scalability of this photochemical approach has been demonstrated, enabling the production of gram quantities of the desired bicyclic ketones. chemrxiv.org

Table 1: Examples of Intramolecular Crossed [2+2] Photocycloaddition of 1,5-Dienes

Diene PrecursorConditionsProductYield (%)Reference
2-phenyl-5-methylhexa-1,5-dieneIr(dFCF₃ppy)₂(dtbbpy)PF₆, acetone, 414 nm LED1-phenyl-4-methylbicyclo[2.1.1]hexane95 researchgate.net
Ethyl 2-allyl-5-phenylpenta-2,4-dienoatehν (350 nm), acetoneEthyl 1-phenylbicyclo[2.1.1]hexane-2-carboxylate71
2-(p-tolyl)hexa-1,5-dien-3-oneIr[dF(CF₃)ppy]₂(dtbpy))PF₆, CH₃CN, Blue LEDs1-(p-tolyl)bicyclo[2.1.1]hexan-2-one58 rsc.org

An alternative and increasingly popular strategy for the synthesis of bicyclo[2.1.1]hexanes involves the strain-release [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with alkenes. chemistryviews.orgacs.org The high ring strain of BCBs makes them excellent precursors for cycloaddition reactions, as the release of this strain provides a strong thermodynamic driving force.

This transformation can be initiated by thermal or photochemical means. Photochemical activation, often involving a triplet sensitizer, can generate a diradical intermediate from the BCB, which then adds to an alkene in a stepwise manner to form the bicyclo[2.1.1]hexane product. acs.orgorganic-chemistry.org This intermolecular approach allows for the synthesis of a diverse range of bicyclo[2.1.1]hexanes with various substitution patterns that are not readily accessible through intramolecular routes. acs.org The reaction scope is broad, and various alkenes can be used as coupling partners. acs.orgorganic-chemistry.org

Intramolecular Formal (3+2)-Cycloaddition Approaches to Bicyclo[2.1.1]hexanes

Intramolecular formal (3+2)-cycloaddition reactions provide another synthetic entry to the bicyclo[2.1.1]hexane scaffold. A notable example is the reaction of allylated cyclopropanes bearing a 4-nitrobenzimine substituent. nih.govsemanticscholar.org Upon irradiation with light, these substrates undergo a formal (3+2) cycloaddition to yield functionalized bicyclo[2.1.1]hexanes. semanticscholar.org This method is tolerant of both activated and unactivated alkenes within the allylated side chain. semanticscholar.org The resulting bicyclic imine products can be further elaborated, for instance, through hydrolysis to the corresponding ketones. semanticscholar.org

Lewis Acid-Catalyzed Annulations for Bicyclic Systems

Lewis acid catalysis has emerged as a powerful tool for promoting annulation reactions of BCBs to form bicyclic systems, including bicyclo[2.1.1]hexanes. These reactions typically proceed through a stepwise, two-electron pathway, avoiding the generation of radical intermediates. thieme-connect.com

For example, the formal (3+2) cycloaddition of silyl (B83357) enol ethers with BCBs can be catalyzed by Lewis acids such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). thieme-connect.com This methodology allows for the efficient construction of bicyclo[2.1.1]hexane frameworks containing two vicinal quaternary carbon centers and a silyl-protected tertiary alcohol. thieme-connect.com The reaction exhibits broad functional group tolerance on the silyl enol ether component. thieme-connect.com

Similarly, Lewis acids can catalyze the formal (3+2) annulation of BCBs with ynamides, providing access to 2-amino-bicyclo[2.1.1]hexenes. rsc.org Scandium(III) triflate has been shown to be an effective catalyst for this transformation. chemrxiv.orgrsc.org This reaction proceeds via a nucleophilic addition of the ynamide to the BCB, followed by intramolecular cyclization. rsc.org

Table 2: Lewis Acid-Catalyzed Annulations for Bicyclo[2.1.1]hexane Synthesis

BCB DerivativeCoupling PartnerLewis AcidProductYield (%)Reference
1-benzoyl-3-phenylbicyclo[1.1.0]butane1-(trimethylsiloxy)styreneTMSOTf1-benzoyl-2-hydroxy-2,5-diphenylbicyclo[2.1.1]hexane93 thieme-connect.com
1-benzoyl-3-phenylbicyclo[1.1.0]butaneN-(4-methoxyphenyl)-N-(phenylethynyl)acetamideSc(OTf)₃2-amino-1-benzoyl-5-phenyl-3-(4-methoxyphenyl)bicyclo[2.1.1]hex-2-ene85 rsc.org
Bicyclo[1.1.0]butane amideAzadieneCu(I) or Au(I)Bicyclo[2.1.1]hexane derivativeup to 94 core.ac.uk

C-H Functionalization Logic for Bridging Positions on Bicyclo[2.1.1]hexanes

Direct C-H functionalization of the bicyclo[2.1.1]hexane core represents a highly atom-economical approach to introduce substituents, particularly at the bridging positions, which are challenging to access through cycloaddition strategies.

Palladium-catalyzed C-H functionalization, often employing a directing group, has been successfully applied to the arylation of bicyclo[2.1.1]hexane systems. scispace.comacs.org For instance, a carboxylic acid directing group can be used to guide the palladium catalyst to a specific C-H bond, allowing for the introduction of aryl groups with good control of diastereoselectivity. acs.org

Furthermore, iridium-catalyzed borylation of the bridgehead tertiary C-H bonds of bicyclo[2.1.1]hexanes has been reported. This method provides a direct route to boron-substituted bicyclo[2.1.1]hexanes, which are valuable building blocks for further cross-coupling reactions. The reaction is highly selective for the bridgehead position and tolerates a variety of functional groups.

Installation and Derivatization of the Sulfonyl Chloride Moiety on Bicyclo[2.1.1]hexane

The introduction of sulfonyl groups onto the bicyclo[2.1.1]hexane skeleton is a key strategy for creating novel molecular scaffolds for pharmaceutical and agrochemical research. The sulfonyl group can act as a hydrogen bond acceptor and its derivatives, such as sulfonamides, are prevalent in a wide range of therapeutic agents. Methodologies for accessing sulfonyl-substituted BCHs can be broadly categorized into two main approaches: the construction of the bicyclic system from precursors already containing the sulfonyl moiety, or the functionalization of a pre-formed BCH core.

Synthetic Routes to Sulfonyl-Substituted Bicyclic Systems

A highly effective strategy for the synthesis of sulfonyl-substituted bicyclo[2.1.1]hexanes involves the formation of the bicyclic core using a starting material that already bears a sulfonyl group or a related precursor. This approach ensures the direct incorporation of the desired functionality into the final structure.

A notable and broadly applicable method is the samarium(II) iodide (SmI₂)-catalyzed intermolecular coupling of electron-deficient alkenes with bicyclo[1.1.0]butyl (BCB) ketones. nih.govmanchester.ac.uk This catalytic alkene insertion process provides a highly atom-economical route to substituted BCHs. nih.govmanchester.ac.uk Research has demonstrated that various sulfonyl-containing alkenes are competent partners in this reaction, directly yielding sulfonyl-functionalized bicyclo[2.1.1]hexanes. manchester.ac.uk The reaction proceeds via a radical-relay mechanism, accommodating a wide range of functional groups. manchester.ac.uk

Competent sulfonyl-containing alkene partners include vinyl sulfones, vinyl sulfonate esters, vinyl sulfonyl fluorides, and vinyl sulfonamides. manchester.ac.uk The use of a vinyl sulfonyl fluoride (B91410) is particularly relevant as sulfonyl fluorides are closely related to sulfonyl chlorides and can often be used as alternatives or converted into them. The structure of a sulfonyl fluoride-containing BCH ketone product from this reaction has been confirmed by X-ray crystallography, validating the synthetic route. manchester.ac.uk

Below is a table summarizing examples of this catalytic alkene insertion for the synthesis of sulfonyl-containing bicyclo[2.1.1]hexanes. manchester.ac.uk

EntryBicyclo[1.1.0]butyl KetoneAlkene PartnerProductYield (%)
1Phenyl bicyclo[1.1.0]butyl ketonePhenyl vinyl sulfone2-(1-Oxo-2-phenylbicyclo[2.1.1]hexan-2-yl)-1-phenylethyl)sulfonyl)benzene82
2Phenyl bicyclo[1.1.0]butyl ketoneMethyl vinyl sulfone2-(1-Oxo-2-phenylbicyclo[2.1.1]hexan-2-yl)ethyl)methylsulfane87
3Phenyl bicyclo[1.1.0]butyl ketoneVinyl sulfonyl fluoride2-(1-Oxo-2-phenylbicyclo[2.1.1]hexan-2-yl)ethanesulfonyl fluoride73
4Phenyl bicyclo[1.1.0]butyl ketoneVinyl sulfonamideN-(2-(1-Oxo-2-phenylbicyclo[2.1.1]hexan-2-yl)ethyl)sulfonyl)morpholine80

This table presents selected data from the cited research to illustrate the scope of the reaction. manchester.ac.uk

Post-Cycloaddition Sulfonylation Strategies

The alternative approach to accessing sulfonylated BCHs is through the direct functionalization of a pre-synthesized bicyclo[2.1.1]hexane core. This is typically achieved via C–H activation, a powerful tool in modern organic synthesis that allows for the conversion of strong C–H bonds into new functional groups. While direct C–H sulfonylation of bicyclo[2.1.1]hexane to install a sulfonyl chloride group is not yet widely reported, significant progress in other C–H functionalization reactions on this scaffold provides strong precedent for the feasibility of such a transformation.

Research has demonstrated that the bridging C–H bonds of a monosubstituted bicyclo[2.1.1]hexane can be selectively functionalized. nih.gov For example, palladium-catalyzed C–H arylation has been successfully applied to BCH systems. nih.gov This reaction often employs a directing group to control the position of functionalization. nih.gov

Furthermore, a photochemical C–H carboxylation has been developed, which proceeds without a directing group. nih.gov Irradiation of a BCH ester with UVB light in the presence of oxalyl chloride leads to the formation of an acid chloride at a bridge position. nih.gov This transformation highlights the potential of photochemical methods for functionalizing the BCH core.

More recently, the iridium-catalyzed borylation of tertiary C–H bonds has been shown to be highly selective for the bridgehead position in bicyclo[2.1.1]hexanes. chemrxiv.org This method provides a versatile handle for further derivatization. A boronic ester at the bridgehead position could potentially be converted to a sulfonyl group through established methods, such as copper-catalyzed sulfenylation followed by oxidation, offering an indirect route to the target compounds.

These examples of C–H arylation, carboxylation, and borylation establish the viability of post-cycloaddition functionalization on the bicyclo[2.1.1]hexane scaffold. nih.govchemrxiv.org They suggest that future research may lead to the development of direct C–H sulfonylation methods or efficient multi-step sequences starting from a C–H borylated intermediate.

Functionalization TypeReagents/CatalystPosition FunctionalizedProduct Type
C–H ArylationPd-catalyst, Aryl Iodide, Directing GroupBridgeAryl-substituted BCH
C–H CarboxylationUVB light, Oxalyl ChlorideBridgeBCH-acid chloride
C–H BorylationIr-catalyst, B₂pin₂BridgeheadBCH-boronic ester

This table summarizes analogous C–H functionalization reactions on the bicyclo[2.1.1]hexane core as a precedent for potential sulfonylation strategies. nih.govchemrxiv.org

Stereocontrolled Introduction of the Sulfonyl Chloride Group

Control of stereochemistry is paramount in medicinal chemistry, as different enantiomers of a chiral drug can have vastly different biological activities. chemrxiv.org Therefore, methods for the stereocontrolled introduction of the sulfonyl chloride group onto the bicyclo[2.1.1]hexane framework are highly desirable.

One powerful strategy to achieve stereocontrol is to utilize an enantioselective catalytic method for the construction of the bicyclic core itself. Recently, the first enantioselective catalytic approach to 1,5-disubstituted bicyclo[2.1.1]hexanes was developed, based on a Lewis acid-catalyzed intramolecular crossed [2+2] photocycloaddition. chemrxiv.org This method provides access to enantioenriched BCH scaffolds. chemrxiv.org By employing a diene precursor that contains a sulfonyl group or a precursor to it, this methodology could be directly applied to the synthesis of chiral, non-racemic sulfonyl-substituted bicyclo[2.1.1]hexanes. The absolute configuration of the substituents would be dictated by the chiral catalyst during the key cycloaddition step.

Additionally, precedents in post-cycloaddition functionalization suggest that stereocontrol can also be achieved on a pre-formed scaffold. The photochemical C–H carboxylation mentioned previously proceeds with complete stereocontrol for the newly formed C–C bond, yielding a single diastereomer. nih.gov This demonstrates that functionalization of the rigid BCH framework can be highly stereoselective. While a direct stereocontrolled sulfonylation has not been reported, this result indicates that such a transformation is mechanistically plausible, potentially through a radical-based mechanism where the approach of the reagent is sterically controlled by the bicyclic structure. The development of such methods would be a significant advancement in the field. chemrxiv.org

Reaction Chemistry and Mechanistic Investigations of Bicyclo 2.1.1 Hexane 2 Sulfonyl Chloride

Reactivity Governed by the Strained Bicyclo[2.1.1]hexane Core

The inherent ring strain of the bicyclo[2.1.1]hexane skeleton significantly influences its reactivity, predisposing it to reactions that relieve this strain.

Radical Abstraction Reactions from the Bicyclo[2.1.1]hexane Framework

The bicyclo[2.1.1]hexane framework is susceptible to radical abstraction reactions, primarily involving the cleavage of its C-H bonds. Studies on the parent hydrocarbon have shown that t-butoxyl radicals preferentially abstract hydrogen atoms from the C(2) position to form the corresponding bicyclo[2.1.1]hexan-2-yl radical. rsc.org Similarly, bromine atoms also favor abstraction at the C(2) position. rsc.org However, the selectivity can be influenced by the nature of the radical species; for instance, bis(trimethylsilyl)aminyl radicals have been shown to abstract hydrogen from both the bridgehead C(1) and the methylene (B1212753) C(2) positions. rsc.org These findings suggest that radical reactions involving bicyclo[2.1.1]hexane-2-sulfonyl chloride would likely proceed via initial hydrogen atom abstraction from the bicyclic core, with the potential for subsequent transformations dictated by the resulting radical intermediate.

Ring-Opening Transformations of Bicyclo[2.1.1]hexane Derivatives

A prominent characteristic of the bicyclo[2.1.1]hexane system is its propensity to undergo ring-opening reactions, which serve to alleviate the significant ring strain. The bicyclo[2.1.1]hexan-2-yl radical, for example, is known to rearrange via β-scission to the more stable cyclopent-3-enylmethyl radical, particularly at temperatures above 250 K. rsc.org Kinetic and theoretical studies on the related bicyclo[2.1.1]hexan-1-ylmethyl radical have determined an activation energy of 9.3 ± 0.5 kcal mol⁻¹ for its ring-opening to the 1-methylenecyclopentan-3-ylmethyl radical, highlighting the thermodynamic driving force for this transformation. rsc.orgresearchgate.net

Furthermore, solvolysis studies of bicyclo[2.1.1]hex-2-yl sulfonates provide additional evidence for the facile ring-opening of this system. The solvolysis of these derivatives proceeds at a significantly enhanced rate compared to less strained systems, indicating a release of ring strain in the transition state leading to rearranged products. scispace.comresearchgate.net This inherent tendency towards ring-opening is a critical consideration in designing synthetic routes involving this compound, as reaction conditions may favor pathways leading to cyclopentane (B165970) derivatives.

Stereochemical Outcomes in Bicyclo[2.1.1]hexane Core Modifications

The rigid and conformationally constrained nature of the bicyclo[2.1.1]hexane framework allows for a high degree of stereocontrol in reactions involving modifications to the core. Enantioselective syntheses of 1,5-disubstituted bicyclo[2.1.1]hexanes have been achieved through Lewis acid-catalyzed intramolecular crossed [2+2] photocycloadditions, demonstrating that the absolute configuration of the bicyclic core can be precisely controlled. chemrxiv.org The defined three-dimensional structure of the bicyclo[2.1.1]hexane scaffold dictates the facial selectivity of approaching reagents, influencing the stereochemical outcome of reactions. This inherent stereocontrol is a valuable attribute in the synthesis of complex molecules where specific stereoisomers are desired.

Borylation of Alkyl C-H Bonds on the Bicyclo[2.1.1]hexane Scaffold

While direct borylation of this compound has not been explicitly detailed, the functionalization of the bicyclo[2.1.1]hexane scaffold through C-H borylation has been demonstrated. This powerful technique allows for the direct conversion of C-H bonds into versatile C-B bonds, which can be further elaborated into a wide range of functional groups. The development of methods for the borylation of C-H bonds on the bicyclo[2.1.1]hexane core would provide a strategic approach to novel derivatives of this compound, expanding its synthetic utility.

Transformations Mediated by the Sulfonyl Chloride Functional Group in Strained Systems

The sulfonyl chloride group is a versatile functional handle, capable of participating in a variety of transformations that are influenced by the electronic and steric environment of the strained bicyclic system.

Electrophilic and Nucleophilic Reactions of the Sulfonyl Chloride Moiety

The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for the synthesis of sulfonamides, sulfonic esters, and other sulfur-containing compounds. In the context of the strained bicyclo[2.1.1]hexane system, the reactivity of the sulfonyl chloride is expected to be modulated by the electronic effects of the bicyclic framework.

Annulation Reactions with Unsaturated Substrates

Annulation reactions involving sulfonyl chlorides are a powerful method for the construction of cyclic sulfonamides. magtech.com.cn this compound, with its unique strained bicyclic core, can participate in such reactions with various unsaturated substrates like alkenes, alkynes, and imines. magtech.com.cn These reactions often proceed through the in situ generation of a highly reactive sulfene (B1252967) intermediate, which then undergoes cycloaddition. The specific pathway, whether it's a [2+2] annulation or another cycloaddition mode, is influenced by the nature of the unsaturated partner and the reaction conditions. magtech.com.cn

A key annulation reaction for sulfonyl chlorides is the sulfa-Staudinger cycloaddition with imines, which provides a direct route to β-sultams (1,2-thiazetidine-1,1-dioxides). nih.govsci-hub.seresearchgate.net This reaction is mechanistically analogous to the classic Staudinger synthesis of β-lactams from ketenes and imines. For this compound, the reaction with an imine in the presence of a base is proposed to follow a stepwise mechanism. nih.govsci-hub.se

The proposed mechanism involves the following key steps:

Sulfonylation: The imine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This step forms a sulfonyl iminium chloride intermediate. sci-hub.se

Deprotonation: A base, often another molecule of the imine or an added tertiary amine, abstracts a proton from the α-carbon of the sulfonyl moiety. This generates a zwitterionic intermediate. sci-hub.se

Ring Closure: The resulting 2,3-thiazabutadiene-type zwitterionic intermediate undergoes a conrotatory ring closure to form the four-membered β-sultam ring. nih.govsci-hub.se

The stereochemical outcome of the cycloaddition (cis- vs. trans-β-sultams) is determined by the geometry of the imine and the intermediates. nih.gov For instance, cyclic (Z)-imines typically yield trans-β-sultams exclusively. nih.govsci-hub.se The diastereoselectivity is influenced by steric and electronic effects of the substituents on both the sulfonyl chloride and the imine. researchgate.net

Table 1: Mechanistic Steps in Sulfa-Staudinger Cycloaddition

Step Description Key Intermediate
1 Nucleophilic attack of imine on sulfonyl chloride Sulfonyl iminium salt
2 Base-mediated deprotonation at the α-carbon Zwitterionic intermediate

Radical Reactions Involving Sulfonyl Chlorides

The bicyclo[2.1.1]hexane core is known to participate in free radical reactions. Studies have shown that radicals can be generated at the C2 position. For example, tert-butoxyl radicals abstract a hydrogen atom from C2 of the bicyclo[2.1.1]hexane skeleton to form the corresponding bicyclo[2.1.1]hexane-2-yl radical. rsc.org This inherent reactivity suggests that this compound can be a precursor to sulfonyl radicals or can undergo radical reactions involving the bicyclic framework itself.

Under radical conditions (e.g., initiated by light, heat, or a radical initiator), the S-Cl bond in a sulfonyl chloride can cleave, or reactions can be initiated at the bicyclic core. The resulting bicyclo[2.1.1]hexan-2-yl radical is subject to rearrangement via β-scission of the strained cyclobutane (B1203170) ring, leading to a cyclopent-3-enylmethyl radical, a process that has been observed by EPR spectroscopy at temperatures above 250 K. rsc.org Furthermore, sulfonyl chlorides can add across double bonds in radical-mediated chain reactions, a process known as halosulfonylation. This has been demonstrated in the reaction of sulfonyl halides with strained hydrocarbons like bicyclo[1.1.0]butanes, which proceeds via a radical-polar crossover mechanism. researchgate.net

Conversion to Sulfonate Esters and Other Sulfonyl Derivatives

This compound is a versatile intermediate for the synthesis of other sulfonyl derivatives, most notably sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution and elimination reactions, effectively "activating" a corresponding alcohol. youtube.com

The conversion is typically achieved by reacting the sulfonyl chloride with an alcohol in the presence of a non-nucleophilic base, such as pyridine. youtube.com The mechanism involves the alcohol's oxygen atom attacking the electrophilic sulfur of the sulfonyl chloride, displacing the chloride ion. The base then deprotonates the resulting oxonium ion to yield the stable sulfonate ester. youtube.com This reaction proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond is not broken. youtube.com The resulting bicyclo[2.1.1]hexane-2-sulfonate esters are valuable substrates for further synthetic transformations, including solvolysis studies to investigate carbocationic intermediates. scispace.com

Table 2: Common Sulfonyl Derivatives from this compound

Derivative Class Reagent General Use
Sulfonate Esters Alcohols (ROH) / Pyridine Excellent leaving groups in SN1/SN2/E1/E2 reactions
Sulfonamides Primary/Secondary Amines (RNH2, R2NH) Biologically active motifs, protecting groups

Interplay Between Bicyclo[2.1.1]hexane Core Strain and Sulfonyl Chloride Reactivity

The bicyclo[2.1.1]hexane framework is characterized by significant ring strain, arising from the fusion of a cyclobutane and a cyclopentane ring. This inherent strain energy is a critical factor influencing the reactivity of its derivatives. Strain-release can be a powerful thermodynamic driving force for reactions that lead to less strained products. nih.gov

In reactions involving this compound, this strain can manifest in several ways:

Enhanced Reactivity: The strain may lower the activation energy for reactions where the bicyclic core is altered, such as in rearrangements or ring-opening processes. For example, the β-scission of the bicyclo[2.1.1]hexane-2-yl radical is a strain-release process. rsc.org

Directing Reaction Pathways: The rigid, defined geometry of the bicyclic system imposes steric constraints that can dictate the stereochemical and regiochemical outcomes of reactions at the sulfonyl chloride group.

Unusual Bond Strengths: The strain can affect the bond lengths and strengths within the molecule, potentially influencing the reactivity of the S-Cl bond itself.

Syntheses of the bicyclo[2.1.1]hexane scaffold itself often rely on strain-release strategies, such as the [2π + 2σ] cycloaddition of highly strained bicyclo[1.1.0]butanes with alkenes. nih.govresearchgate.net This highlights the central role of strain in the chemistry of this bicyclic system.

Advanced Mechanistic Studies and Computational Investigations

The complex nature of reactions involving strained molecules like this compound necessitates the use of advanced mechanistic and computational methods for a deeper understanding. Density Functional Theory (DFT) calculations are frequently employed to elucidate reaction pathways, rationalize stereochemical outcomes, and calculate the energies of transition states and intermediates. nih.gov

For related systems and reactions, computational studies have provided key insights:

Sulfa-Staudinger Cycloadditions: Computational models have supported the proposed stepwise mechanism for β-sultam formation, helping to understand the factors that control diastereoselectivity. nih.govresearchgate.net

Cycloaddition Reactions: DFT calculations have been used to investigate the mechanisms of cycloadditions for the synthesis of bicyclo[2.1.1]hexanes, for example, in reactions of bicyclo[1.1.0]butanes with unsaturated partners. These studies help to distinguish between concerted and stepwise pathways. nih.govacs.org

Radical Rearrangements: The energetics of radical rearrangements, such as the ring-opening of the bicyclo[2.1.1]hexane-2-yl radical, can be modeled to understand the kinetics and thermodynamics of the process. rsc.org

These computational approaches, combined with experimental evidence, are crucial for building a comprehensive picture of the reactivity of this compound, particularly in how the core strain influences reaction mechanisms and product distributions. rsc.org

Academic and Synthetic Applications of Bicyclo 2.1.1 Hexane 2 Sulfonyl Chloride

Development of sp3-Rich Building Blocks for Chemical Space Exploration

The drive to explore new areas of chemical space has led to an increased focus on molecules with a higher fraction of sp3-hybridized carbon atoms. These sp3-rich scaffolds often exhibit improved physicochemical properties, such as enhanced solubility and metabolic stability, which are highly desirable in drug discovery. chemrxiv.org Bicyclo[2.1.1]hexane derivatives are exemplary in this regard, serving as valuable building blocks for the construction of complex, three-dimensional molecules. chemrxiv.orgrsc.orgchemrxiv.orgnih.gov

The intrinsic properties of the bicyclo[2.1.1]hexane core play a fundamental role in modulating the characteristics of the molecules in which they are incorporated. chemrxiv.org Their rigid structure provides well-defined exit vectors for substituent placement, allowing for precise control over the spatial arrangement of functional groups. chemrxiv.orgnih.gov This is a crucial aspect in the design of molecules intended to interact with specific biological targets.

Synthetic chemists have developed various strategies to access these valuable building blocks. One prominent method involves the use of photochemistry to facilitate [2+2] cycloaddition reactions, which can be further derivatized to introduce a wide range of functional groups, thereby opening up a vast and underexplored sp3-rich chemical space. chemrxiv.orgrsc.orgchemrxiv.orgnih.gov The development of efficient and modular synthetic routes is critical to fully exploit the potential of the bicyclo[2.1.1]hexane platform. chemrxiv.org

Synthetic Strategies for Bicyclo[2.1.1]hexane Building Blocks
Synthetic MethodDescriptionKey Advantages
Photochemical [2+2] CycloadditionIntramolecular or intermolecular cycloaddition of 1,5-dienes initiated by light.Provides access to a variety of substitution patterns and can be performed under mild conditions. chemrxiv.orgrsc.org
Strain-Release CycloadditionReaction of strained molecules like bicyclo[1.1.0]butanes with alkenes.Allows for the formation of new substitution patterns that are otherwise difficult to access. nih.govresearchgate.net
C–H FunctionalizationDirect modification of C–H bonds on a pre-existing bicyclo[2.1.1]hexane core.Offers a direct and atom-economical way to introduce functional diversity. nih.govrsc.orgresearchgate.net

Role as Bioisosteres in Medicinal Chemistry Research

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The bicyclo[2.1.1]hexane moiety has emerged as a significant bioisostere in medicinal chemistry, offering a three-dimensional, saturated alternative to traditional planar aromatic systems. chemrxiv.orgmanchester.ac.uknih.govenamine.netchemrxiv.orgrsc.org

One of the most compelling applications of the bicyclo[2.1.1]hexane scaffold is its ability to mimic the geometry of ortho- and meta-substituted benzene (B151609) rings. manchester.ac.uknih.govrsc.org This is of particular importance as the benzene ring is a ubiquitous structural motif in a vast number of approved drugs and agrochemicals. manchester.ac.uknih.gov By replacing a flat aromatic ring with a rigid, non-planar bicyclo[2.1.1]hexane core, medicinal chemists can often improve the metabolic stability and solubility of a drug candidate while maintaining or even enhancing its biological activity. nih.govrsc.org

The 1,2-disubstituted bicyclo[2.1.1]hexane core has been successfully employed as a saturated bioisostere for the ortho-substituted benzene ring. nih.govrsc.org This substitution pattern exists as a single diastereomer, which simplifies synthesis and biological evaluation. nih.gov For example, the incorporation of this scaffold into the structures of known fungicides has resulted in patent-free analogs with high antifungal activity. nih.govrsc.org

Conformational rigidity is a well-established strategy in medicinal chemistry to enhance the affinity and selectivity of a drug molecule for its target. nih.govdigitellinc.com The flexible nature of the cyclopentane (B165970) ring, a common motif in drug molecules, can be a liability. nih.govdigitellinc.com Bicyclo[2.1.1]hexanes, specifically 2,5-disubstituted variants, can act as rigidified counterparts to 1,3-disubstituted cyclopentanes. nih.govrsc.orgdigitellinc.com

The bicyclo[2.1.1]hexane analog can lock the conformation of a molecule, presenting its substituents in a well-defined spatial arrangement. digitellinc.com This can be particularly useful for probing the biologically active conformation of a flexible molecule and for designing more potent and selective inhibitors. researchgate.netdigitellinc.com The synthesis of these rigidified variants has been made possible through strategies involving C–H functionalization and cycloaddition reactions. nih.govrsc.org

Skeletal editing and scaffold hopping are powerful strategies in drug discovery that allow for the exploration of new chemical space by making discrete changes to a molecular scaffold. nih.govvapourtec.comresearchgate.net The ability to interconvert between different bicyclic systems, such as azabicyclo[2.1.1]hexanes and bicyclo[1.1.1]pentanes, through a nitrogen-deleting "scaffold hop" provides a rapid means to access diverse and structurally related compounds. nih.govvapourtec.comresearchgate.net

These approaches often take advantage of complexity-building reactions, such as [2+2] cycloadditions, followed by a skeletal editing step. nih.gov This allows for the efficient generation of novel scaffolds with unique three-dimensional shapes and substitution patterns, which can be invaluable for navigating the complexities of drug-target interactions. nih.govvapourtec.comresearchgate.net

Precursors for the Synthesis of Complex Bridged Systems and Polycyclic Architectures

The bicyclo[2.1.1]hexane framework serves not only as a valuable end-point in itself but also as a versatile precursor for the synthesis of more complex bridged and polycyclic systems. chemrxiv.org The functional handles introduced onto the bicyclo[2.1.1]hexane core can be readily derivatized through a wide range of chemical transformations. chemrxiv.org

The development of modular approaches to 1,2-disubstituted bicyclo[2.1.1]hexane modules, for instance, provides a platform for further elaboration into more intricate architectures. chemrxiv.orgrsc.org These building blocks can be subjected to various reactions, including cross-coupling, amidation, and reduction, to generate a diverse library of compounds with potential applications in materials science and medicinal chemistry. chemrxiv.orgnih.gov

Contributions to Strain-Release Driven Transformations in Organic Synthesis

The inherent ring strain of the bicyclo[2.1.1]hexane system and its precursors, such as bicyclo[1.1.0]butanes, is a powerful driving force for a variety of chemical transformations. nih.govresearchgate.netnsf.govnih.gov Strain-release driven reactions provide a unique and efficient means of constructing complex molecular architectures that would be challenging to access through conventional synthetic methods. nih.govnih.gov

One notable example is the [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes with alkenes to generate bicyclo[2.1.1]hexanes. nih.govnsf.gov This process can be initiated by energy transfer, representing a novel approach to strain-release-driven transformations. nih.govnsf.gov The principles underlying these reactions are expected to be broadly applicable to the synthesis of a diverse range of saturated bicyclic structures. nih.gov The resulting sulfonyl group from sulfonyl-substituted bicyclo[1.1.0]butanes often serves as a convenient handle for further derivatization. nih.gov

Properties and Applications of Bicyclo[2.1.1]hexane Derivatives
PropertyDescriptionApplication
sp3-Rich CharacterHigh fraction of sp3-hybridized carbons, leading to a three-dimensional structure.Improved physicochemical properties in drug candidates, such as solubility and metabolic stability. chemrxiv.org
BioisosterismActs as a non-planar, saturated mimic of aromatic rings and a rigid version of cyclopentane.Design of novel drug analogs with enhanced properties and exploration of new intellectual property space. manchester.ac.uknih.govdigitellinc.com
Defined Exit VectorsThe rigid framework holds substituents in precise spatial orientations.Fine-tuning of molecular shape for optimal interaction with biological targets. nih.gov
Strain EnergyThe inherent ring strain can be harnessed to drive chemical reactions.Enables unique synthetic transformations for the construction of complex molecules. nih.govnih.gov

Future Perspectives and Emerging Research Avenues

Expanding Synthetic Methodologies for Diverse Functionalization of Bicyclo[2.1.1]hexane-2-sulfonyl Chloride

Future research will likely focus on leveraging the dual reactivity of this compound, targeting both the sulfonyl chloride group and the bicyclic scaffold itself. The sulfonyl chloride is a powerful electrophilic handle for introducing a range of sulfur-based functionalities. Its conversion into sulfonamides via reaction with primary or secondary amines, and into sulfonate esters with alcohols, are fundamental transformations that would grant access to a wide array of derivatives with diverse physicochemical properties.

Furthermore, late-stage functionalization of the BCH core, while challenging due to its strained nature, presents a compelling avenue for research. Methodologies such as C-H functionalization, which have been successfully applied to other BCH systems, could be adapted. rsc.org The strong electron-withdrawing nature of the sulfonyl chloride group is expected to significantly influence the regioselectivity of these reactions, providing a route to novel substitution patterns that are otherwise difficult to access. Exploring radical-based transformations could also yield unique functionalizations at various positions on the scaffold.

Table 1: Potential Functionalization Reactions
Reaction TypeReagent ClassResulting Functional GroupPotential Application
Sulfonamide FormationPrimary/Secondary Amines-SO₂NR₂Medicinal chemistry scaffolds, hydrogen bond donors/acceptors
Sulfonate Ester FormationAlcohols, Phenols-SO₂ORPro-drugs, chemical probes
Sulfone FormationOrganometallic Reagents (e.g., Grignards)-SO₂RStable, metabolically robust linkers
Reductive DechlorinationReducing Agents-SO₂H (Sulfinic Acid)Intermediate for further synthesis
Directed C-H FunctionalizationTransition Metal Catalysts + Directing GroupAryl, Alkyl, etc. at specific C-H bondsAccess to polysubstituted BCH scaffolds rsc.org

Exploration of Novel Reaction Pathways and Catalytic Systems for its Transformations

The development of novel catalytic systems is paramount to controlling the reactivity of the strained BCH framework. Research into catalyst-controlled divergent synthesis, which has been successful in producing either bicyclo[2.1.1]hexanes or cyclobutenes from common precursors by simply switching the metal catalyst (e.g., Cu(I) vs. Au(I)), showcases the power of this approach. acs.orgnih.gov Applying this concept to precursors of this compound could enable more efficient and selective syntheses.

Lewis acid catalysis is another promising area. Scandium(III) triflate (Sc(OTf)₃) and other Lewis acids have been shown to catalyze the annulation of bicyclo[1.1.0]butanes (BCBs) with various partners to construct the BCH core. acs.orgrsc.org Investigating these catalytic systems for the synthesis or subsequent transformation of sulfonyl chloride-containing BCHs could unlock new reaction pathways. Additionally, SmI₂-catalyzed processes, which enable the coupling of BCB ketones with olefins, could be explored for constructing the core prior to the introduction or conversion to the sulfonyl chloride moiety. manchester.ac.uk

Photocatalysis, particularly using visible light, has become a key method for intramolecular [2+2] cycloadditions to form the BCH skeleton. rsc.orgnih.gov Future work could explore the direct use of this compound in photocatalytic reactions, potentially leveraging the sulfonyl chloride group as a radical precursor to initiate further functionalization.

Table 2: Potential Catalytic Systems for Exploration
Catalytic SystemReaction TypePotential OutcomeReference Context
Cu(I) / Au(I) Relay CatalysisChemodivergent CycloadditionSelective synthesis of the BCH core over other isomers. acs.orgnih.gov
Sc(OTf)₃ or Ga(OTf)₃Lewis Acid-Catalyzed AnnulationFacile construction of the functionalized BCH skeleton. acs.orgrsc.orgchinesechemsoc.org
SmI₂Radical-Relay Alkene InsertionAtom-economical formation of substituted BCH precursors. manchester.ac.uk
Iridium or Rhodium PhotocatalystsVisible-Light [2+2] CycloadditionEnantioselective synthesis of the chiral BCH scaffold. chemrxiv.orgchemrxiv.org
Palladium CatalysisCross-Coupling / C-H ArylationFunctionalization of the BCH core at specific positions. rsc.org

Application of Advanced Characterization Techniques for Structural Elucidation and Mechanistic Insights

A thorough understanding of the structure and reactivity of this compound and its derivatives requires the application of advanced analytical techniques. While standard NMR and mass spectrometry are essential, more sophisticated methods will be needed for unambiguous structural assignment and mechanistic studies.

For structural elucidation, two-dimensional NMR techniques such as COSY, HSQC, and HMBC are indispensable for assigning the complex proton and carbon signals of the rigid, non-planar scaffold. ipb.pt The Nuclear Overhauser Effect (NOE) will be critical for determining the relative stereochemistry of substituents. Ultimately, single-crystal X-ray diffraction will provide definitive proof of the three-dimensional structure and conformation, a technique that has been crucial for characterizing other complex BCH derivatives. rsc.orgrsc.orgnih.gov

To gain mechanistic insights, techniques like in situ NMR spectroscopy could be employed to monitor reaction progress, identify transient intermediates, and determine reaction kinetics. This would be particularly valuable for understanding the pathways of catalytic transformations or complex rearrangements involving the strained ring system.

Theoretical and Computational Chemistry for Predictive Modeling in this compound Chemistry

Theoretical and computational chemistry offers a powerful tool for predicting the behavior of this unique molecule and guiding experimental efforts. Density Functional Theory (DFT) calculations have already been successfully used to probe the radical-relay mechanisms in SmI₂-catalyzed formations of BCHs and to understand the stereochemical outcomes of cycloaddition reactions. chemrxiv.orgmanchester.ac.uk

Future computational studies on this compound could focus on several key areas. First, modeling can elucidate its electronic structure, quantifying the impact of the strained bicyclic system on the reactivity of the sulfonyl chloride group and vice versa. Second, DFT calculations can be used to map potential energy surfaces for proposed reactions, identifying transition states and calculating activation barriers. This would allow for the prediction of reaction feasibility and selectivity, helping to prioritize experimental targets. acs.org Finally, computational methods can predict spectroscopic properties, such as NMR chemical shifts and coupling constants, which would be invaluable in aiding the structural characterization of new, complex derivatives. core.ac.uk

Table 3: Applications of Computational Chemistry
Computational MethodArea of InvestigationAnticipated Insights
Density Functional Theory (DFT)Electronic Structure AnalysisCharge distribution, frontier molecular orbitals, reactivity indices.
Transition State Searching (e.g., QST2/3)Reaction Mechanism ElucidationCalculation of activation energies, identification of intermediates. acs.org
NMR/IR Frequency CalculationsSpectroscopic PredictionAids in experimental structure confirmation and isomer differentiation. core.ac.uk
Molecular Dynamics (MD)Conformational AnalysisUnderstanding the dynamic behavior of flexible derivatives.

Q & A

Q. What are the common synthetic routes for bicyclo[2.1.1]hexane-2-sulfonyl chloride?

The compound is synthesized via multiple approaches:

  • Favorskiy rearrangement : Starting from α-bromoketones (e.g., 1-bromo-7,7-dimethylnorbornanone), which undergo rearrangement to yield bicyclo[2.1.1]hexane-carboxylic acid derivatives. Subsequent functionalization with sulfonyl chloride groups can be achieved .
  • Photochemical methods : UV-induced [2+2] cycloaddition of bicyclo[2.2.1]heptane derivatives or α-diazo ketones enables ring contraction to bicyclo[2.1.1]hexanes. Sulfonation steps follow to introduce the sulfonyl chloride moiety .
  • Halogenation : Bicyclo[2.1.1]hexan-2-ol derivatives are treated with thionyl chloride (SOCl₂) or triphenylphosphine-bromine reagents to form sulfonyl chlorides .

Q. How is the structure of bicyclo[2.1.1]hexane derivatives confirmed?

Structural validation relies on:

  • X-ray crystallography : Used to resolve bond lengths, angles, and stereochemistry (e.g., 1,2-disubstituted derivatives in antifungal analogs) .
  • Geometric parameter analysis : Exit vector plots quantify spatial arrangements of substituents (distance d, angles φ₁/φ₂, dihedral θ) to compare with bioisosteric targets like ortho-substituted benzenes .
  • NMR and HPLC : For purity assessment and functional group identification .

Q. What are the key applications of this compound in medicinal chemistry?

The compound serves as:

  • A bioisostere for ortho-substituted benzene rings, reducing lipophilicity (ΔcLogP = -0.7 to -1.2) while maintaining biological activity (e.g., in antifungal agents like boscalid analogs) .
  • A modular building block for derivatization via amidation, esterification, or radical coupling to access sp³-rich chemical space .

Q. What safety precautions are required when handling this compound?

  • Use fume hoods and PPE (gloves, goggles) due to its reactivity as a sulfonyl chloride.
  • Avoid aqueous conditions unless intentional hydrolysis is desired.
  • Store at 0–6°C in sealed containers to prevent degradation .

Q. How do steric effects influence reactivity in bicyclo[2.1.1]hexane systems?

The strained bridgehead positions limit nucleophilic substitution. Intramolecular displacements (e.g., base treatment of exo-5-chlorobicyclo[2.1.1]hexan-2-one) are favored due to geometric constraints .

Advanced Research Questions

Q. How can synthetic routes be optimized for gram-scale production of this compound?

  • Photocycloaddition scalability : Adjust light intensity and reaction time to minimize side products. A 23 g yield of 1,2-disubstituted derivatives was achieved using acetophenone-based dienes under optimized UV conditions .
  • Chromatography-free purification : Distillation or crystallization (e.g., from hexane/tBuOMe) improves efficiency .

Q. What strategies resolve contradictions in metabolic stability data for bioisosteric replacements?

  • Case-specific modifications : In conivaptan analogs, bicyclo[2.1.1]hexane improved metabolic stability (CLₐᵢₙₜ reduced from 31 to 12 μL/min/mg), while in bixafen analogs, stability decreased (t₁/₂ reduced 2–3×). Adjust substituent electronics or use deuterated analogs to mitigate oxidative metabolism .
  • Assay standardization : Compare CLₐᵢₙₜ (intrinsic clearance) and t₁/₂ across identical hepatocyte models to isolate scaffold-specific effects .

Q. How do substitution patterns (para, meta, ortho) affect bioisosteric fidelity?

  • Ortho-substituted mimics : 1,2-Disubstituted bicyclo[2.1.1]hexanes replicate the spatial and electronic profile of ortho-benzenes (d = 2.4–2.6 Å, θ = 60–70°), validated in antifungal agents with retained activity .
  • Meta/para analogs : 1,3- or 1,4-disubstituted derivatives require alternative synthetic routes (e.g., photocatalytic cycloaddition) and show distinct vector angles for target engagement .

Q. What methodologies address low yields in halogenation reactions?

  • Modified Hunsdiecker conditions : Use AgNO₃ or CuBr₂ to enhance radical-mediated halogenation of bicyclo[2.1.1]hexane-carboxylic acids .
  • Temperature control : Reactions at -20°C minimize carbene rearrangements, as seen in the synthesis of bicyclo[2.1.1]hex-2-ene from diazo precursors .

Q. How can computational tools guide the design of bicyclo[2.1.1]hexane-based inhibitors?

  • Exit vector analysis : Compare spatial parameters (r, φ₁/φ₂, θ) with target protein binding pockets to optimize substituent placement .
  • DFT calculations : Predict strain energy (~30 kcal/mol for bicyclo[2.1.1]hexane) and its impact on reactivity or metabolic pathways .

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